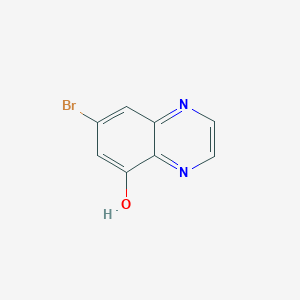
diABZI STING agonist-1 3HCl
概要
説明
diABZI STING agonist-1 3HCl is a selective stimulator of interferon genes (STING) receptor agonist . It is known to induce the secretion of IFN-beta in human peripheral blood mononuclear cells . It is also part of a family of small-molecule amidobenzimidazoles (ABZI) identified to compete with 2’3’-cGAMP .
Synthesis Analysis
The synthesis of this compound involves a series of benzo [b]thiophene-2-carboxamide derivatives . The proposed binding mode of these compounds and the STING protein includes two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction formed between the agonist and the CDN-binding domain of the STING protein .
Molecular Structure Analysis
This compound is a small molecule, non-cyclic dinucleotide . It takes advantage of the symmetrical nature of STING, with two ABZI molecules linked to create a single optimized dimeric ligand .
Chemical Reactions Analysis
This compound is an agonist of the STING pathway . It induces secretion of IFN-beta in human peripheral blood mononuclear cells . It also decreases the level of severe acute respiratory coronavirus 2 (SARS-CoV-2) RNA in primary human bronchial airway epithelial cells .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 959.3 g/mol . It is soluble in water at a concentration of 2 mg/ml . The working concentration ranges from 0.01 to 30 µM .
科学的研究の応用
Cancer Immunotherapy
diABZI STING agonist-1 3HCl has shown promise in cancer immunotherapy. In colorectal cancer (CRC) models, diABZI combined with indoleamine 2,3 dioxygenase (IDO) inhibitor significantly inhibited tumor growth, outperforming a three-drug combination. This was achieved through the recruitment of CD8+ T cells and dendritic cells, and decreased infiltration of myeloid-derived suppressor cells (Shi et al., 2021). Furthermore, diABZI has been used to enhance the immune response and tumor suppression effect of antitumor vaccines, demonstrating high potential as a cancer vaccine adjuvant (Wang et al., 2021).
Viral Infection Treatment
The application of this compound extends to the treatment of viral infections. It has shown potent anti-coronavirus activity, including against SARS-CoV-2, by inducing interferon and autophagy responses in infected cells (Zhu et al., 2021). Additionally, diABZI effectively reduced SARS-CoV-2 viral load and prevented epithelial damage in primary human bronchial airway epithelial systems (Li et al., 2021).
Chemodynamic-Immunotherapy
In the realm of chemodynamic-immunotherapy, diABZI has been used in combination therapies. For example, co-loading glucose oxidase (GOD) and diABZI in ferrocene-containing polymersome nanoreactors for enhanced STING activation resulted in significant anti-tumor immunity enhancement (Zhou et al., 2021).
Overcoming Drug-Resistance in Melanoma
diABZI has been studied for its potential to overcome drug resistance in melanoma. It was found to sensitize melanoma cells to BRAF inhibitors by downregulating NRF2-dependent anti-oxidative responses (Chipurupalli et al., 2020).
Enhancing Efficacy of Immunotherapies
In breast cancer immunotherapy, this compound was found to enhance the efficacy of programmed death-ligand 1 monoclonal antibody by activating the interferon-β signalling pathway, indicating its potential in combination therapies (Yin et al., 2022).
作用機序
Target of Action
The primary target of diABZI STING Agonist-1 Trihydrochloride is the Stimulator of Interferon Genes (STING) pathway . STING is a critical component of the innate immune system and plays a significant role in the production of type-I interferons and pro-inflammatory cytokines .
Mode of Action
diABZI STING Agonist-1 Trihydrochloride is a potent, non-nucleotide-based ligand that activates STING . Unlike classical STING agonists, diABZI STING Agonist-1 Trihydrochloride activates STING while maintaining its open conformation . This unique mode of action is due to the symmetrical nature of STING, with two molecules of diABZI linked to create a single optimized dimeric ligand .
Biochemical Pathways
Upon activation by diABZI STING Agonist-1 Trihydrochloride, the STING pathway triggers the production of type-I interferons and pro-inflammatory cytokines . This leads to a cascade of immune responses, including the activation of the NF-κB and IRF-dependent responses .
Pharmacokinetics
diABZI STING Agonist-1 Trihydrochloride is water-soluble, which contributes to its increased bioavailability . It is provided as a lyophilized product and is stable for up to 3 months when properly stored at -20 °C .
Result of Action
The activation of STING by diABZI STING Agonist-1 Trihydrochloride leads to the production of type-I interferons and pro-inflammatory cytokines . This results in a robust immune response that has been shown to significantly inhibit tumor growth in a mouse model of colorectal cancer . Furthermore, it has been shown to suppress infection by diverse strains of SARS-CoV-2, including variants of concern .
Action Environment
The action of diABZI STING Agonist-1 Trihydrochloride can be influenced by environmental factors. For instance, its stability is affected by temperature, as it needs to be stored at -20 °C
Safety and Hazards
diABZI STING agonist-1 3HCl is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . After inhalation, it is recommended to supply fresh air and consult a doctor in case of complaints . After skin contact, it is recommended to flush with copious amounts of water .
将来の方向性
STING agonists like diABZI STING agonist-1 3HCl are a new class of agents that activate the immune response to improve tumor control . A wide range of preclinical experiments, translational data, and ongoing clinical trials support the therapeutic use of STING agonists in patients . Future research directions include further optimization of the drug’s chemical structure to improve its activity and selectivity, deeper exploration of the drug’s combination with other immunotherapies to produce better therapeutic effects, and exploration of the drug’s potential applications in other diseases .
生化学分析
Biochemical Properties
DiABZI STING agonist-1 trihydrochloride functions as an agonist of the STING pathway, which is a critical component of the innate immune system. This compound interacts with the STING protein, leading to its activation. Upon activation, STING undergoes a conformational change that allows it to interact with downstream signaling molecules such as TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). These interactions result in the phosphorylation and activation of IRF3, which then translocates to the nucleus to induce the expression of interferon-beta and other cytokines .
Cellular Effects
DiABZI STING agonist-1 trihydrochloride has profound effects on various cell types and cellular processes. In human peripheral blood mononuclear cells, this compound induces the secretion of interferon-beta, interleukin-6, tumor necrosis factor, and keratinocyte chemoattractant/growth-regulated oncogene alpha . In cancer cells, diABZI STING agonist-1 trihydrochloride enhances the cytotoxicity of T cells by increasing antigen presentation and improving the affinity of T cell receptor-engineered T cells for tumor cells . Additionally, this compound has been shown to inhibit the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in primary human bronchial airway epithelial cells .
Molecular Mechanism
The molecular mechanism of diABZI STING agonist-1 trihydrochloride involves its binding to the STING protein, which triggers a conformational change that activates the STING pathway. Unlike classical cyclic dinucleotide STING agonists, diABZI STING agonist-1 trihydrochloride maintains STING in an open conformation, allowing for sustained activation . This activation leads to the recruitment and activation of TBK1, which phosphorylates IRF3. Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it induces the expression of interferon-beta and other cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diABZI STING agonist-1 trihydrochloride have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of at least four years . In vitro studies have shown that the activation of the STING pathway by diABZI STING agonist-1 trihydrochloride leads to a sustained production of interferon-beta and other cytokines over several hours . Long-term effects in in vivo studies include decreased tumor volume and increased survival in murine models of colorectal cancer .
Dosage Effects in Animal Models
The effects of diABZI STING agonist-1 trihydrochloride vary with different dosages in animal models. At a dose of 2.5 mg/kg, this compound increases serum levels of interferon-beta, interleukin-6, tumor necrosis factor, and keratinocyte chemoattractant/growth-regulated oncogene alpha in wild-type mice . Higher doses have been associated with increased efficacy in reducing tumor volume and improving survival in cancer models . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile in preclinical studies.
Metabolic Pathways
DiABZI STING agonist-1 trihydrochloride is involved in the STING signaling pathway, which is a key component of the innate immune response. Upon binding to STING, the compound induces the production of cyclic GMP-AMP (cGAMP), which acts as a secondary messenger to activate downstream signaling molecules . This activation leads to the production of type-I interferons and pro-inflammatory cytokines, which are essential for antiviral and antitumor immunity .
Transport and Distribution
DiABZI STING agonist-1 trihydrochloride is transported and distributed within cells and tissues through its interaction with the STING protein. The compound is water-soluble, which facilitates its distribution in aqueous environments within the body . Upon binding to STING, diABZI STING agonist-1 trihydrochloride induces the translocation of STING from the endoplasmic reticulum to the Golgi apparatus, where it interacts with downstream signaling molecules .
Subcellular Localization
The subcellular localization of diABZI STING agonist-1 trihydrochloride is primarily within the endoplasmic reticulum and Golgi apparatus. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it interacts with TBK1 and IRF3 to initiate downstream signaling . This localization is crucial for the proper functioning of the STING pathway and the subsequent production of type-I interferons and pro-inflammatory cytokines .
特性
IUPAC Name |
1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51N13O7.3ClH/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51;;;/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59);3*1H/b9-8+;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKESNWHACHILIV-BILRHTGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54Cl3N13O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



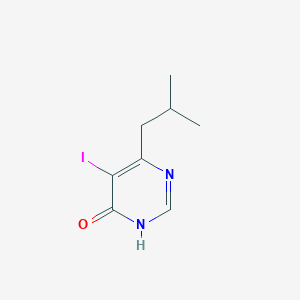


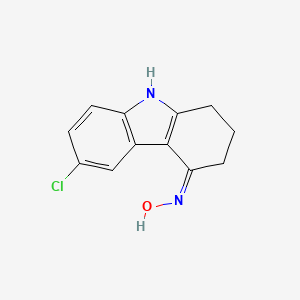
![3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384597.png)
![5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one](/img/structure/B1384599.png)
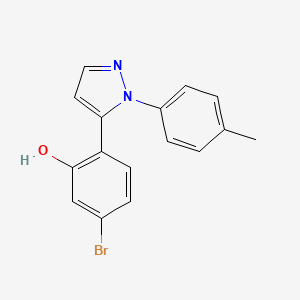
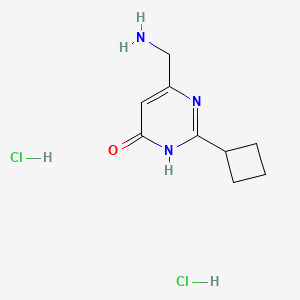
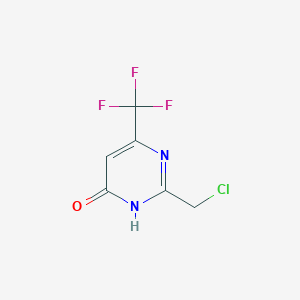
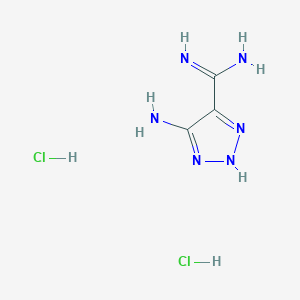
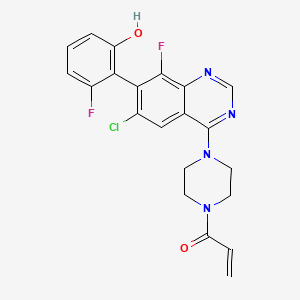
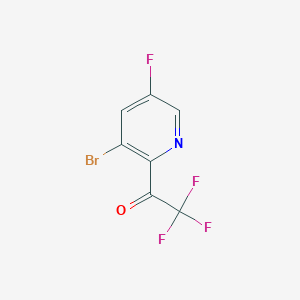
![(2-{2-[2-(4-Azidobenzoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1384610.png)
